Methyl 1-(2-(2-(3-phenylureido)thiazol-4-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
METHYL 1-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring, a thiazole ring, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenylcarbamoyl group. The piperidine ring is then attached, and the final product is obtained through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may yield an alkane or an amine.
Scientific Research Applications
METHYL 1-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 1-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and thiazole-containing molecules. Examples include:
- Methyl isonipecotate
- Piperidinecarboxylic acid derivatives
Uniqueness
METHYL 1-(2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and rings. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 1-[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H22N4O4S/c1-27-17(25)13-7-9-23(10-8-13)16(24)11-15-12-28-19(21-15)22-18(26)20-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H2,20,21,22,26) |
InChI Key |
UOGOJCGTNUEKMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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